Nonylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

nonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXVMPBOGDCSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040786 | |

| Record name | 1-Phenylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Nonylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00571 [mmHg] | |

| Record name | Nonylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1081-77-2, 68608-80-0, 79554-39-5 | |

| Record name | n-Nonylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C6-12-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068608800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl-nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079554395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C6-12-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58AK68OV26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Nonylbenzene: Chemical Structure, Properties, and Biological Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nonylbenzene, a significant alkylbenzene with various industrial applications. This document delves into its chemical structure, physicochemical properties, synthesis and analysis methodologies, and toxicological profile, with a particular focus on its potential biological implications relevant to the fields of research and drug development.

Chemical Identity and Structure

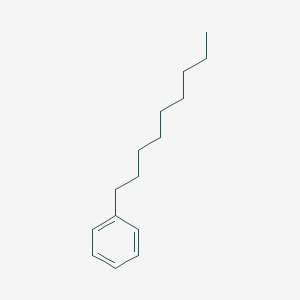

This compound is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with a nonyl group. The linear isomer, 1-phenylnonane, is the most common form.

-

IUPAC Name: this compound[1]

-

Synonyms: 1-Phenylnonane, n-Nonylbenzene[2][3][4][5][6][7][8][9][10][11]

-

Molecular Formula: C₁₅H₂₄[2][3][4][5][6][8][9][10][12][13][14][15]

-

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, facilitating easy comparison and reference.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow, clear liquid | [5][12] |

| Melting Point | -24 °C | [2][13] |

| Boiling Point | 282 °C | [7][13][15][16][17] |

| Density | 0.858 g/mL at 25 °C | [7][16][17] |

| Refractive Index | n20/D 1.483 | [7][13][16][17] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [5] |

| Vapor Pressure | 0.01 mmHg | [2] |

| Flash Point | >110 °C (>230 °F) | [11][17] |

| LogP | 7.11 | [18] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This compound is commonly synthesized through the Friedel-Crafts alkylation of benzene with nonene or a nonyl halide.[8] The following is a generalized laboratory-scale protocol.

Materials:

-

Benzene (anhydrous)

-

1-Nonene or 1-Chlorononane

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Anhydrous solvent (e.g., carbon disulfide or excess benzene)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Methodology:

-

Set up a dry reaction apparatus consisting of a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture using a drying tube.

-

Charge the flask with anhydrous benzene and the Lewis acid catalyst (e.g., AlCl₃). The amount of catalyst is typically catalytic but can be stoichiometric depending on the specific reaction conditions.

-

Cool the mixture in an ice bath.

-

Slowly add the alkylating agent (1-nonene or 1-chlorononane) from the dropping funnel to the stirred benzene-catalyst mixture. Control the rate of addition to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat under reflux for a specified period to ensure completion. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound in various matrices.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for separating aromatic hydrocarbons (e.g., DB-5ms).[7]

Methodology:

-

Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane). If analyzing complex matrices, a sample clean-up step using solid-phase extraction (SPE) may be necessary.[7]

-

GC Conditions:

-

Injector Temperature: 230 °C.[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min).[7]

-

Oven Temperature Program: An initial temperature of 80 °C, ramped at 10 °C/min to 180 °C, then ramped at 3 °C/min to 240 °C, followed by a hold.[7] This program should be optimized based on the specific instrument and sample matrix.

-

Injection Mode: Splitless injection for trace analysis.[7]

-

-

MS Conditions:

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 204) and characteristic fragment ions. Quantification is achieved by creating a calibration curve using standards of known concentrations.

Toxicological and Biological Considerations

While this compound itself has not been as extensively studied as some of its derivatives, its structural similarity to known endocrine-disrupting chemicals (EDCs) like nonylphenol warrants careful consideration of its potential biological effects.

Endocrine Disruption Potential

Nonylphenol, a metabolite of this compound ethoxylates, is a well-documented endocrine disruptor that can mimic the effects of estrogen.[1][16][19] Given that this compound can be a precursor to nonylphenols, there is a plausible concern that it may also contribute to endocrine-disrupting activities, either directly or through metabolic transformation. EDCs can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.

Potential Interaction with Signaling Pathways

The parent compound, benzene, is known to exert toxicity and has been shown to modulate various signaling pathways, including those involved in cellular response to oxidative stress such as NF-κB, p38-MAPK, and STAT3.[20][21] Chronic exposure to benzene has been linked to hematotoxicity and leukemia.[22][23][24] While direct evidence for this compound is lacking, its benzene moiety suggests that it could potentially interact with similar pathways, particularly following metabolic activation. The long alkyl chain of this compound significantly increases its lipophilicity compared to benzene, which could alter its pharmacokinetic and pharmacodynamic properties, including its distribution and interaction with cellular membranes and receptors.

The related compound, nonylphenol, has been shown to preferentially inhibit cyclooxygenase-1 (COX-1) activity, suggesting a potential mechanism of action that could interfere with prostaglandin (B15479496) synthesis and associated signaling pathways.[12]

Relevance for Drug Development

For professionals in drug development, understanding the toxicological profile of excipients and chemical intermediates is crucial. Given its potential as an endocrine disruptor and its structural relation to a known carcinogen, the use of this compound in any pharmaceutical formulation would require rigorous safety and toxicological evaluation. Furthermore, its high lipophilicity could lead to bioaccumulation. Researchers should be aware of these potential hazards when using this compound as a solvent or a starting material in the synthesis of novel compounds.[8]

Applications

This compound serves as an intermediate in the synthesis of other chemical compounds.[8] It is a precursor in the manufacturing of alkylbenzene sulfonate detergents and plasticizers.[8] Its physical properties also make it useful as a solvent in certain industrial settings.[8]

Conclusion

This compound is a commercially important alkylbenzene with well-defined chemical and physical properties. Standard organic synthesis and analytical methods are readily available for its preparation and characterization. However, for the research and drug development community, the primary concern lies in its potential toxicological effects, particularly as an endocrine disruptor. While direct evidence for the specific molecular mechanisms of this compound is still emerging, its structural relationship to nonylphenol and benzene suggests that it should be handled with appropriate caution and its potential for biological activity should not be overlooked in safety assessments. Further research is warranted to fully elucidate the signaling pathways that may be affected by this compound and its metabolites.

References

- 1. toxicslink.org [toxicslink.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. mt.com [mt.com]

- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. Cas 1081-77-2,n-Nonylbenzene | lookchem [lookchem.com]

- 6. youtube.com [youtube.com]

- 7. Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry [mdpi.com]

- 8. material-properties.org [material-properties.org]

- 9. Benzene, nonyl- [webbook.nist.gov]

- 10. This compound | 1081-77-2 | TCI AMERICA [tcichemicals.com]

- 11. Benzene, 1-nonenyl- (42036-73-7) for sale [vulcanchem.com]

- 12. The endocrine disruptor nonylphenol preferentially blocks cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. n-Nonylbenzene | C15H24 | CID 14126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 18. Monitoring protein expression by proteomics: human plasma exposed to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Endocrine disrupters : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 20. Low-dose occupational exposure to benzene and signal transduction pathways involved in the regulation of cellular response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. The toxicology of benzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Phenylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylnonane, also known as nonylbenzene, is an organic compound with the linear formula C₆H₅(CH₂)₈CH₃. It belongs to the class of aromatic hydrocarbons. This technical guide provides a comprehensive overview of the key physical properties of 1-phenylnonane, along with detailed experimental protocols for their determination.

Core Physical Properties of 1-Phenylnonane

The physical characteristics of 1-phenylnonane are essential for its application in various research and industrial settings. A summary of these properties is presented in the table below.

| Property | Value | Units | Conditions |

| Molecular Weight | 204.35 | g/mol | |

| Density | 0.858 | g/mL | at 25 °C |

| Boiling Point | 282 | °C | |

| Melting Point | -24.15 | °C | |

| Refractive Index | 1.483 | n20/D | at 20 °C |

| Flash Point | 110 | °C | closed cup |

| Vapor Pressure | 0.00571 | mmHg | |

| Physical Form | Liquid | ||

| Color | Colorless to Light Yellow |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like 1-phenylnonane.

Determination of Boiling Point (Capillary Method)[1][2][3][4][5]

The capillary method is a common and efficient technique for determining the boiling point of a liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating apparatus (e.g., Thiele tube, oil bath, or a Mel-Temp apparatus)

-

Liquid paraffin (B1166041) or other suitable heating medium

Procedure:

-

A small amount of 1-phenylnonane is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is then immersed in a heating bath.

-

The bath is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point (Capillary Method)[6][7][8][9][10]

For substances that are solid at or near room temperature, the capillary method is a standard for determining the melting point. Given that 1-phenylnonane is a liquid at room temperature, this method would be applicable for determining its freezing point, which is the same as its melting point.

Apparatus:

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Cooling bath (for liquids with sub-ambient melting points)

Procedure:

-

A small amount of solidified 1-phenylnonane is introduced into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point.

Determination of Density (Pycnometer or Hydrometer Method)[11][12][13][14]

The density of a liquid can be accurately determined using a pycnometer or a hydrometer.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure (using a pycnometer):

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with 1-phenylnonane, and the mass is measured again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)[15][16][17][18]

The refractive index is a measure of how much light bends as it passes through a substance and is a valuable physical constant.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The prism of the Abbe refractometer is cleaned and calibrated.

-

A few drops of 1-phenylnonane are placed on the prism.

-

The prism is closed, and the sample is allowed to come to thermal equilibrium with the instrument, which is maintained at a constant temperature (typically 20°C) by a water bath.

-

The light source is turned on, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale.

Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of 1-phenylnonane.

Caption: A logical workflow for determining the physical properties of 1-phenylnonane.

n-Nonylbenzene (CAS 1081-77-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Nonylbenzene, with the CAS number 1081-77-2, is an aromatic hydrocarbon characterized by a nine-carbon alkyl chain attached to a benzene (B151609) ring.[1] Also known as 1-phenylnonane, it is a colorless to pale yellow liquid with a distinct aromatic odor.[1] This compound is of interest in various industrial applications, primarily as a solvent and an intermediate in the synthesis of surfactants, detergents, lubricants, and plasticizers.[1][2] While its industrial applications are well-documented, its specific biological activities and potential roles in drug development are not extensively studied in publicly available literature. This technical guide aims to provide a comprehensive overview of the known physicochemical properties, synthesis, applications, and toxicological data of n-nonylbenzene, while also highlighting the current gaps in biological research.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of n-Nonylbenzene is presented in the table below, compiled from various sources. This data is essential for its handling, application, and analysis in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [1][3] |

| Molecular Weight | 204.35 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Aromatic | [1][2] |

| Boiling Point | 282 °C (lit.) | [2][5] |

| Melting Point | -24.15°C | [6] |

| Density | 0.858 g/mL at 25 °C (lit.) | [2][5] |

| Refractive Index (n20/D) | 1.483 (lit.) | [2][5] |

| Flash Point | 110 °C (230 °F) - closed cup | [5][7] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

| Vapor Pressure | 0.00571 mmHg | [4] |

| Vapor Density | 7.04 | [8] |

Spectroscopic Data Summary

| Spectrum Type | Key Data Points | Reference(s) |

| GC-MS | Molecular Ion (m/z): 204. Key fragments observed at m/z 205, 203, 233, 71. | [4] |

| IR Spectrum | Data available from NIST and other spectral databases. | [9] |

| ¹H NMR | Spectrum available in spectral databases. | [4] |

| ¹³C NMR | Data for similar compounds like (1-methylnonyl)-benzene is available and can provide insights. | [10] |

Synthesis of n-Nonylbenzene

The most common method for the industrial and laboratory synthesis of n-nonylbenzene is the Friedel-Crafts alkylation of benzene.[11] This electrophilic aromatic substitution reaction involves reacting benzene with a nonyl-containing alkylating agent, such as nonene or a nonyl halide (e.g., 1-chlorononane), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[5][12]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

The following is a generalized experimental protocol for the synthesis of n-nonylbenzene via Friedel-Crafts alkylation. Specific reaction conditions such as temperature, reaction time, and molar ratios may need to be optimized for yield and purity.

Materials:

-

Benzene (anhydrous)

-

1-Nonene or 1-Chlorononane

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-cold water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Hydrochloric acid (dilute, for workup)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous benzene.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Alkylation: Add the alkylating agent (1-nonene or 1-chlorononane) dropwise from the dropping funnel to the stirred mixture. Maintain the temperature between 5-10 °C to control the exothermic reaction.[5]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Carefully quench the reaction by slowly pouring the reaction mixture over crushed ice and water.[5] A dilute solution of hydrochloric acid can be added to dissolve any remaining aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times.[5]

-

Washing and Drying: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to obtain pure n-nonylbenzene.

Applications

The primary applications of n-nonylbenzene are in the industrial sector:

-

Surfactant and Detergent Manufacturing: n-Nonylbenzene is a precursor in the production of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products.[1][13]

-

Solvent: It can be employed as a solvent in certain chemical reactions and formulations due to its nonpolar nature and high boiling point.[2][5] For instance, it has been used as a solvent in the synthesis of meso-tetraalkylporphyrins.[2][5]

-

Lubricants and Plasticizers: It also finds use in the manufacturing of lubricants and plasticizers.[1]

Toxicology and Environmental Fate

Toxicological Profile

The toxicological data for n-nonylbenzene is limited. It is generally considered to have low to moderate toxicity.[1]

-

Irritation: It can cause skin and eye irritation upon contact.[1]

-

Narcosis: In high concentrations, it can act as a narcotic.[2]

-

Carcinogenicity: The benzene component of the molecule raises concerns about potential carcinogenicity with chronic exposure, though specific studies on n-nonylbenzene are lacking.[13]

Environmental Fate

n-Nonylbenzene is hydrophobic and has low water solubility, which influences its environmental distribution.[1]

-

Persistence and Bioaccumulation: There are environmental concerns due to its potential persistence and bioaccumulation in aquatic systems.[1]

-

Biodegradation: While specific biodegradation pathways for n-nonylbenzene are not well-elucidated, studies on similar compounds like nonylphenol suggest that biodegradation can occur under both aerobic and anaerobic conditions, although it can be slow.[14] The degradation of the alkyl chain is a key step in its breakdown. Fungi have been shown to degrade 4-n-nonylphenol through different mechanisms, either starting at the terminal end of the alkyl chain or on the benzene ring.[15]

Biological Activity and Drug Development Potential

Currently, there is a significant lack of publicly available research on the specific biological activities of n-nonylbenzene. Searches of scientific literature and databases do not reveal studies investigating its interaction with specific signaling pathways, its potential as a therapeutic agent, or its use as a scaffold in drug design. Its primary relevance to the pharmaceutical and life sciences sector appears to be as a potential, albeit not commonly cited, solvent or starting material for synthesis. The toxicological profile of the benzene moiety would likely limit its direct application in drug development without significant modification.[16][17]

Safety and Handling

Based on available safety data sheets, the following precautions should be taken when handling n-nonylbenzene:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[5][8] In case of insufficient ventilation, a suitable respirator should be used.

-

Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Handle in a well-ventilated area.[8][12]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[8][12]

-

Fire Safety: It is a combustible liquid. Use water spray, carbon dioxide, dry chemical, or foam for extinguishing fires.[8]

Conclusion

n-Nonylbenzene (CAS 1081-77-2) is an industrially significant chemical with well-defined physicochemical properties and established synthesis routes. Its primary applications are as a solvent and an intermediate in the chemical industry. While toxicological data suggests it should be handled with care due to its irritant properties and the potential hazards associated with aromatic hydrocarbons, there is a notable absence of research into its specific biological activities and interactions with cellular pathways. For researchers and professionals in drug development, n-nonylbenzene currently presents more as a chemical entity with a need for further biological characterization rather than a compound with known therapeutic potential. Future research is required to explore any potential bioactivity to determine if it or its derivatives could have applications in the life sciences beyond their current industrial uses.

References

- 1. n-Nonylbenzene | C15H24 | CID 14126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonylbenzene |High Purity [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. cerritos.edu [cerritos.edu]

- 5. benchchem.com [benchchem.com]

- 6. Benzene, nonyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. eeer.org [eeer.org]

- 10. n-Nonylbenzene, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. A12957.09 [thermofisher.com]

- 12. mt.com [mt.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Toxicity of linear alkylbenzene sulfonate to aquatic plant Potamogeton perfoliatus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Microorganisms and Metabolic Pathways Involved in Anaerobic Benzene Biodegradation under Nitrate-reducing Conditions | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Nonylbenzene from Benzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nonylbenzene, a member of the linear alkylbenzene (LAB) family, serves as a critical chemical intermediate, primarily in the synthesis of linear alkylbenzene sulfonate (LAS), a widely used biodegradable surfactant in the detergent industry.[1][2][3][4] The principal route for its production is the Friedel-Crafts alkylation of benzene (B151609) with a C9 olefin (nonene).[4] This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the core chemical principles, a comparative analysis of catalytic systems, detailed experimental protocols, and process workflows. Quantitative data from various synthesis methodologies are presented for comparative analysis, and key chemical pathways and experimental processes are visualized to facilitate understanding.

Core Chemistry: The Friedel-Crafts Alkylation Pathway

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation.[5][6][7] In this reaction, an alkylating agent (typically an alkene like nonene or an alkyl halide) reacts with benzene in the presence of an acid catalyst to form the alkylbenzene.

The generalized mechanism involves three primary steps:

-

Formation of the Electrophile : The acid catalyst interacts with the alkylating agent (nonene) to form a nonyl carbocation. This is the key electrophile in the reaction.

-

Electrophilic Attack : The π-electrons of the benzene ring act as a nucleophile, attacking the nonyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[7][8]

-

Deprotonation : A base removes a proton from the carbon atom bearing the nonyl group, restoring the aromaticity of the ring and yielding the final this compound product.[7][8]

Due to the potential for carbocation rearrangement via hydride or alkyl shifts, the reaction typically produces a mixture of this compound isomers, where the phenyl group is attached at different positions along the nonyl chain.[5][8][9] The 2-phenylnonane isomer is often the most desirable for detergent applications due to its superior biodegradability and solubility properties.[10][11]

Caption: Friedel-Crafts alkylation pathway for this compound synthesis.

Catalytic Systems for Benzene Alkylation

The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity, and environmental footprint. Catalysts are broadly classified as homogeneous liquid acids or heterogeneous solid acids.

Homogeneous Liquid Acid Catalysts

Traditional industrial production of LABs has heavily relied on strong liquid Brønsted or Lewis acids.

-

Hydrogen Fluoride (HF) : HF has been a dominant catalyst due to its high activity and economic advantages.[1][3] However, HF is extremely corrosive, toxic, and poses significant environmental and safety risks, prompting a shift towards safer alternatives.[1][10]

-

Aluminum Chloride (AlCl₃) : As a potent Lewis acid, AlCl₃ effectively catalyzes the alkylation.[3][6][7] Its drawbacks include the need for stoichiometric amounts in some cases, difficulties in separation from the product mixture, and the generation of corrosive byproducts.[6][12]

-

Trifluoromethane Sulfonic Acid (CF₃SO₃H) : This superacid can catalyze the reaction with high efficiency under milder conditions.[13] It offers the advantage of being easily separated from the reaction mixture by washing with water.[13]

Heterogeneous Solid Acid Catalysts

To overcome the issues associated with liquid acids, significant research has focused on solid acid catalysts. These catalysts are non-corrosive, easily separable, and can be regenerated, aligning with green chemistry principles.[10][12]

-

Zeolites : These microporous aluminosilicates are highly effective due to their strong acid sites and shape-selective properties.[12][14] Large-pore zeolites like Zeolite Y and Mordenite are particularly suitable for the alkylation of benzene with long-chain olefins.[14] The shape-selectivity of zeolites can favor the formation of the less bulky 2-phenyl isomer.[10] The primary challenge with zeolites is deactivation caused by the accumulation of coke and heavy byproducts in their pores.[10]

-

Supported Heteropoly Acids : Acids like silicotungstic acid (HSiW) supported on materials with a large surface area, such as silica (B1680970) gel or aluminosilicates, have shown high catalytic activity.[12][14]

-

DETAL™ Process : In 1995, a solid catalyst system known as the DETAL process became commercially available. This technology eliminates the need for catalyst neutralization and HF disposal, and most modern LAB plants are built using this process.[1]

Quantitative Data and Performance Comparison

The performance of different catalytic systems is evaluated based on olefin conversion and selectivity towards the desired this compound product.

Table 1: Comparative Performance of Various Catalytic Systems for Alkylbenzene Synthesis

| Catalyst System | Alkylating Agent | Temperature (°C) | Benzene/Olefin Ratio (molar) | Olefin Conversion (%) | 2-Alkylbenzene Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Trifluoromethane Sulfonic Acid | 1-Decene (B1663960) | 80 | 8 (volume) | 100 | 42.3 | [13] |

| HY Zeolite | 1-Dodecene | 120 | 10 | >95 | ~30 | [14] |

| Fluorinated Hβ Zeolite | 1-Dodecene | 150 | 10 | ~98 | ~35 | [10] |

| HSiW on Al₂O₃:SiO₂ | C11-C14 Olefins | 150-200 | N/A | High Activity Reported | N/A | [12] |

| Modified Clay (Ce-nitrate) | Long-chain Olefins | 150 | N/A | 99 | 95 (total alkylbenzene) |[12] |

Note: Data is compiled from various sources and may involve slightly different long-chain olefins (C10-C14) but is representative of the general process.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for homogeneous and heterogeneous catalytic systems.

Protocol 1: Alkylation using Trifluoromethane Sulfonic Acid (Homogeneous)

This protocol is adapted from the study by Wang et al. on the alkylation of benzene with 1-decene.[13]

-

Reactor Setup : A self-made, temperature-controlled alkylation unit equipped with a stirrer is charged with the reactants.

-

Reactant Charging : Benzene and 1-decene are added to the reactor in a volume ratio of 8:1.

-

Catalyst Addition : Trifluoromethane sulfonic acid is added at a dosage of 1% by volume relative to the total reactants.

-

Reaction Conditions : The reaction mixture is heated to 80°C and stirred for 20 minutes.

-

Reaction Quenching & Catalyst Removal : The reaction is terminated by cooling the mixture. The catalyst is separated from the organic phase by washing with water.

-

Product Analysis : The organic layer is analyzed using Gas Chromatography (GC) to determine the conversion of 1-decene and the selectivity of the various alkylbenzene isomers. Under these conditions, a 1-decene conversion of 100% and a 2-phenyldecane (B41316) selectivity of 42.29% were reported.[13]

Protocol 2: Alkylation using Zeolite Catalyst (Heterogeneous)

This is a generalized protocol for a fixed-bed reactor system, common for solid acid catalysts.[15]

-

Catalyst Preparation : The zeolite catalyst (e.g., HY zeolite) is prepared, often by calcination, to ensure it is active and dry. It is then packed into a fixed-bed reactor.

-

Reactor Setup : A continuous flow, fixed-bed reactor is used. The system is heated to the desired reaction temperature (e.g., 120-180°C) and pressurized.

-

Reactant Feed : A pre-mixed feed of benzene and nonene, typically at a high molar ratio of benzene to olefin (e.g., 10:1 or higher) to suppress polyalkylation, is continuously pumped through the heated catalyst bed.[5][12]

-

Reaction Conditions : The reaction is carried out at a constant temperature and pressure. The flow rate is adjusted to control the residence time of the reactants in the catalyst bed.

-

Product Collection : The stream exiting the reactor, containing this compound, unreacted benzene, and byproducts, is cooled and collected.

-

Separation and Purification : The product mixture is sent to a distillation train. Unreacted benzene is separated and recycled back to the reactor feed.[16] The this compound product is then distilled to separate it from lighter and heavier alkylates.

-

Product Analysis : Samples are taken periodically and analyzed by GC to determine olefin conversion and product selectivity.

General Experimental Workflow and Purification

The overall process for producing this compound, from raw materials to the purified product, follows a series of logical steps. This workflow is applicable to both homogeneous and heterogeneous systems, with the primary difference being the method of catalyst separation.

Caption: General experimental workflow for this compound production.

Following the reaction, purification of the crude product is essential.

-

Benzene Purification : The raw material, benzene, may require purification to remove contaminants like thiophene, which can poison catalysts. This can be done by washing with concentrated sulfuric acid, followed by neutralization, drying, and distillation.[17][18]

-

Product Purification : The primary method for purifying the final this compound product is vacuum distillation.[19] This separates the desired mono-alkylated product from unreacted benzene (which is recycled), lighter hydrocarbons, and heavier, poly-alkylated byproducts.[16]

Conclusion

The synthesis of this compound from benzene via Friedel-Crafts alkylation is a cornerstone of the chemical industry, vital for the production of biodegradable detergents. While traditional liquid acid catalysts like HF and AlCl₃ have been historically significant, the field is progressively moving towards more environmentally benign and safer solid acid catalysts, such as zeolites. The DETAL process exemplifies this industrial shift. Future research will likely continue to focus on developing novel solid catalysts with enhanced stability, higher selectivity for the desired 2-phenyl isomer, and greater resistance to deactivation, further improving the efficiency and sustainability of this compound production.

References

- 1. labsaco.com [labsaco.com]

- 2. Linear Alkyl Benzene - ECHEM [echem-eg.com]

- 3. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. material-properties.org [material-properties.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. dc.etsu.edu [dc.etsu.edu]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. mdpi.com [mdpi.com]

- 15. Kinetics of Benzene Alkylation with Long Chain Olefin over Solid Acid Catalyst | Scientific.Net [scientific.net]

- 16. scribd.com [scribd.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Purification of Benzene - Chempedia - LookChem [lookchem.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Friedel-Crafts Alkylation for Nonylbenzene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonylbenzene, a key intermediate in the chemical industry, is primarily synthesized through the Friedel-Crafts alkylation of benzene (B151609) with nonene. This guide provides a comprehensive technical overview of this process, detailing the underlying reaction mechanisms, a survey of catalytic systems, experimental protocols, and a summary of performance data. Emphasis is placed on the transition from traditional homogeneous catalysts to more environmentally benign solid acid catalysts. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and process development.

Introduction

Linear alkylbenzenes (LABs), a family of organic compounds with the formula C₆H₅CₙH₂ₙ₊₁, are crucial precursors in the production of biodegradable surfactants used in detergents and other cleaning agents.[1] this compound (n=9) is a significant member of this family. The primary industrial route to this compound is the Friedel-Crafts alkylation of benzene with a C9 olefin, typically a propylene (B89431) trimer (nonene).[1][2]

The reaction involves the electrophilic substitution of a proton on the benzene ring with a nonyl carbocation. Historically, this process has been dominated by the use of corrosive and hazardous liquid acid catalysts such as hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃).[2][3] Growing environmental concerns and stricter regulations have driven research towards the development of solid acid catalysts, which offer advantages in terms of handling, separation, and recyclability.[4][5]

Reaction Mechanism and Pathways

The Friedel-Crafts alkylation of benzene with nonene proceeds via a well-established electrophilic aromatic substitution mechanism. The process can be broken down into three primary steps:

-

Formation of the Electrophile: The catalyst interacts with the alkylating agent (nonene) to generate a carbocation. With a Lewis acid like AlCl₃, a complex is formed, while with a Brønsted acid (like solid acids or HF), the alkene is protonated.[6][7]

-

Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the nonyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][8]

-

Deprotonation: A base (such as AlCl₄⁻) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the this compound product. The catalyst is regenerated in this step.[8]

A critical challenge in this reaction is the potential for carbocation rearrangement. The initially formed secondary carbocation from 1-nonene (B85954) can undergo hydride shifts to form more stable internal carbocations, leading to a mixture of phenylnonane isomers in the final product.[9] Furthermore, the alkylated product is more reactive than benzene itself, which can lead to polyalkylation, the formation of dithis compound and higher homologues.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. EP1552883B1 - Alkylation of benzene with propylene using a zeolite catalyst - Google Patents [patents.google.com]

- 4. dc.etsu.edu [dc.etsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Liquid phase alkylation of benzene with-ethylene | PDF [slideshare.net]

An In-depth Technical Guide on the Core Properties of Nonylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for nonylbenzene, a significant organic compound used in laboratory research and chemical synthesis. The information is presented to be accessible and useful for professionals in scientific fields.

Data Presentation: Physicochemical Properties

The fundamental quantitative data for n-nonylbenzene are summarized below. This compound consists of a nine-carbon alkyl chain attached to a phenyl group.

| Property | Value | Citations |

| Chemical Formula | C₁₅H₂₄ | [1][2][3][4][5][6] |

| Molecular Weight | 204.35 g/mol | [1][2][3][4][5] |

| Synonyms | 1-Phenylnonane, n-Nonylbenzene | [1][2][5][7][8] |

| CAS Registry Number | 1081-77-2 | [1][2][6][7] |

Experimental Protocols

The determination of the molecular weight and formula for a well-characterized compound like this compound relies on standard, universally accepted analytical chemistry techniques.

-

Mass Spectrometry: This is the primary technique for determining the molecular weight of a compound.[1] High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

-

Elemental Analysis: This method determines the mass percentages of carbon and hydrogen in a sample, which can be used to derive the empirical formula. The molecular formula is then confirmed using the molecular weight obtained from mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the arrangement of atoms and the ratio of hydrogen to carbon, which validates the chemical formula.

These are routine procedures in chemical analysis and do not constitute novel experimental workflows that would require detailed, study-specific protocols for this context.

Logical Relationships and Workflows

Visualizations using Graphviz are mandated for signaling pathways, experimental workflows, or complex logical relationships. The presentation of basic physicochemical properties for a single, well-defined molecule like this compound does not involve such complex systems. A chemical structure diagram is the standard and most effective visualization for a molecule.

Caption: Logical relationship between the constituent parts of this compound and its core properties.

References

- 1. Benzene, nonyl- [webbook.nist.gov]

- 2. Benzene, nonyl- [webbook.nist.gov]

- 3. n-Nonylbenzene | C15H24 | CID 14126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. accustandard.com [accustandard.com]

- 7. This compound | 1081-77-2 | TCI AMERICA [tcichemicals.com]

- 8. 1-Phenylnonane | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Aromatic Hydrocarbons with Molecular Formula C15H24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers, identification, and characterization of aromatic hydrocarbons with the molecular formula C15H24. This class of compounds, belonging to the broader category of substituted benzenes, presents a variety of structural isomers with distinct physical properties and spectroscopic features. This document outlines their systematic nomenclature, summarizes key quantitative data, and provides detailed experimental protocols for their analysis.

Isomers and Nomenclature of C15H24 Aromatic Hydrocarbons

The molecular formula C15H24 corresponds to a benzene (B151609) ring (C6H6) with alkyl substituents totaling nine carbon atoms and eighteen hydrogen atoms (C9H18). The arrangement of these substituents on the benzene ring gives rise to numerous structural isomers. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming these compounds.

A primary example of a C15H24 aromatic hydrocarbon is 1,3,5-triisopropylbenzene, which is characterized by a benzene ring symmetrically substituted with three isopropyl groups.[1] Other isomers can be formed by varying the type, number, and position of the alkyl groups on the benzene ring.

Data Presentation: Physical and Chemical Properties of C15H24 Aromatic Isomers

The following table summarizes the available quantitative data for various aromatic isomers of C15H24. The diversity in structure among these isomers leads to differences in their physical properties.

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1,3,5-Tri(propan-2-yl)benzene | 717-74-8 | 204.35 | 232-236[2][3] | -7[2] | 0.845[3] | 1.488[2][3] |

| 1,2,3-Tri(propan-2-yl)benzene | 27322-34-5 | 204.35 | Data not available | Data not available | Data not available | Data not available |

| n-Nonylbenzene | 1081-77-2 | 204.35 | 295-298 | -28 | 0.856 | 1.485 |

| 1,2-Di-tert-butyl-4-methylbenzene | 103391-77-1 | 204.36 | Data not available | Data not available | Data not available | Data not available |

| 3,5-Di-tert-butyltoluene | 98-51-1 | 204.36 | 232 | 29-30 | 0.861 | 1.492 |

Experimental Protocols for Identification and Characterization

The identification and structural elucidation of C15H24 aromatic hydrocarbons rely on a combination of chromatographic and spectroscopic techniques.

Protocol 1: Separation and Purification by Gas Chromatography (GC)

Objective: To separate a mixture of C15H24 aromatic isomers.

Methodology:

-

Sample Preparation: Dissolve the sample mixture in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure the elution of all isomers.

-

-

Detection: The separated components will be detected by the FID, producing a chromatogram showing peaks corresponding to each isomer. If coupled to an MS, mass spectra can be obtained for each peak.

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the substitution pattern and structure of an isolated C15H24 aromatic isomer.

Methodology:

-

Sample Preparation: Dissolve a pure sample of the isomer in a deuterated solvent (e.g., CDCl3).

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum.

-

Analysis:

-

Aromatic protons (Ar-H) typically appear in the chemical shift range of 6.5-8.0 ppm. The integration and splitting patterns of these signals provide information about the number and relative positions of the substituents on the benzene ring.

-

Benzylic protons (protons on carbons directly attached to the aromatic ring) typically appear in the range of 2.0-3.0 ppm. The chemical shift, integration, and multiplicity of these signals help identify the nature of the alkyl substituents.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum.

-

Analysis:

-

Aromatic carbons typically appear in the range of 120-150 ppm. The number of distinct signals indicates the symmetry of the substitution pattern.

-

Alkyl carbon signals will appear in the upfield region, and their chemical shifts can help confirm the structure of the substituents.

-

-

Protocol 3: Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain information about the structure of C15H24 aromatic isomers.

Methodology:

-

Ionization: Introduce the sample into the mass spectrometer, typically via a GC inlet or direct infusion. Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Acquire the mass spectrum.

-

Analysis:

-

Molecular Ion Peak (M+): The mass spectrum will show a prominent molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of C15H24 (204.35 g/mol ).

-

Fragmentation Pattern: Alkyl-substituted benzenes often undergo characteristic fragmentation. A common fragmentation pathway involves the loss of an alkyl radical to form a stable benzylic or tropylium (B1234903) cation, which can be observed at specific m/z values (e.g., m/z 91 for a tropylium ion). The fragmentation pattern provides clues about the nature and arrangement of the alkyl substituents.

-

Mandatory Visualizations

Logical Relationships of C15H24 Aromatic Isomers

Caption: Isomeric classes of C15H24 aromatic hydrocarbons.

Experimental Workflow for Identification and Characterization

Caption: Workflow for C15H24 aromatic hydrocarbon analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of n-Nonylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of n-Nonylbenzene (1-Phenylnonane), a key organic intermediate. The document outlines its core physicochemical properties, details the standard experimental protocols for their determination, and presents a logical workflow for property verification.

Physicochemical Data of n-Nonylbenzene

n-Nonylbenzene is a clear, colorless liquid classified as an aromatic hydrocarbon.[1] Its physical properties are critical for its application in laboratory research and chemical synthesis. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Melting Point | -24 °C | [2][3][4] |

| -24.15 °C | [5] | |

| Boiling Point | 280.5 °C | [2] |

| 281 °C | [3] | |

| 282 °C | [4][5] | |

| 269.85 - 282.05 °C (543 - 555.2 K) | [6] | |

| Density | 0.8636 g/cm³ at 20 °C | [2] |

| 0.858 g/mL at 25 °C | [5] | |

| Refractive Index | 1.486 at 20 °C | [2][3] |

| 1.483 at 20 °C | [4][5] | |

| Molecular Weight | 204.35 g/mol | [1] |

| CAS Number | 1081-77-2 | [2][4][5] |

Experimental Protocols for Determination

The accurate determination of melting and boiling points is fundamental for verifying the identity and purity of a substance like n-Nonylbenzene.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C). Impurities tend to lower the melting point and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of solidified n-Nonylbenzene (previously frozen) is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath apparatus, such as a Thiele tube or a modern digital Mel-Temp apparatus.

-

Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting range. For an accurate measurement, the heating rate is slowed to approximately 1-2°C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature is recorded at two points: T1, when the first drop of liquid appears, and T2, when the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1-T2.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This method is suitable for small sample volumes.[7]

Methodology:

-

Sample Preparation: Approximately 0.5 mL of n-Nonylbenzene is placed into a small test tube or a Durham tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the liquid sample with its open end down.[7] The sample tube is then attached to a thermometer, with the sample aligned with the thermometer bulb.

-

Heating: The entire assembly is placed into a Thiele tube containing a high-boiling mineral oil, ensuring the sample is fully submerged. The side arm of the Thiele tube is heated gently with a Bunsen burner or microburner, which induces a convection current for uniform heating.[7]

-

Observation: As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube's opening. Heating is continued for a short period to ensure the vapor of the substance has replaced all the air in the capillary.

-

Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Logical Workflow for Property Verification

The following diagram illustrates a standard workflow for the physical property characterization and purity assessment of an n-Nonylbenzene sample in a research setting.

Caption: Workflow for n-Nonylbenzene property verification.

References

An In-depth Technical Guide to the Spectral Data of Nonylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for nonylbenzene. The information is presented in a structured format to facilitate easy data comparison and includes detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.17 | m | 5H | Aromatic protons (C₆H₅) |

| ~2.58 | t | 2H | Benzylic protons (-CH₂-) |

| ~1.59 | m | 2H | -CH₂- adjacent to benzylic CH₂ |

| ~1.29 | m | 12H | -(CH₂)₆- |

| ~0.88 | t | 3H | Terminal methyl protons (-CH₃) |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~142.7 | C-1' (ipso-carbon) |

| ~128.4 | C-3' & C-5' (meta-carbons) |

| ~128.2 | C-2' & C-6' (ortho-carbons) |

| ~125.6 | C-4' (para-carbon) |

| ~36.1 | C-1 (benzylic carbon) |

| ~31.9 | Alkyl chain carbons |

| ~31.6 | Alkyl chain carbons |

| ~29.6 | Alkyl chain carbons |

| ~29.5 | Alkyl chain carbons (multiple) |

| ~29.3 | Alkyl chain carbons |

| ~22.7 | Alkyl chain carbon |

| ~14.1 | C-9 (terminal methyl carbon) |

Note: The assignments for the alkyl chain carbons can be complex due to overlapping signals.

Experimental Protocol: NMR Spectroscopy

A typical protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectrum is acquired on a spectrometer, such as a Varian A-60 for ¹H NMR.

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include the number of scans, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a valuable tool for identifying functional groups.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Strong | Aromatic C-H stretching |

| 2975 - 2845 | Strong | Aliphatic C-H stretching (from -CH₂- and -CH₃ groups) |

| 1600 & 1500 | Medium-Strong | C=C stretching in the aromatic ring |

| 1470 - 1370 | Medium | C-H bending of the alkyl side-chain |

| 770 - 690 | Strong | Out-of-plane C-H bending (characteristic of a monosubstituted benzene (B151609) ring) |

Experimental Protocol: IR Spectroscopy

The IR spectrum of liquid this compound is typically obtained using the following method:

-

Sample Preparation: As a neat liquid, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the this compound sample is acquired. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the sample. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

This compound has a molecular weight of 204.35 g/mol . The mass spectrum is typically obtained using electron ionization (EI).

Table 4: Major Fragment Ions in the Mass Spectrum of this compound (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 204 | ~20 | [C₁₅H₂₄]⁺ (Molecular Ion) |

| 105 | ~15 | [C₈H₉]⁺ |

| 92 | ~80 | [C₇H₈]⁺ (Tropylium ion rearrangement) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 77 | ~10 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol: Mass Spectrometry

A common method for obtaining the mass spectrum of this compound is through Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph, which separates it from any impurities. The separated this compound then enters the mass spectrometer.

-

Ionization: In the ion source, the this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Molecular Structure of this compound

Commercial Sources and Suppliers of Nonylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylbenzene is an alkylaromatic hydrocarbon that finds application as an intermediate in chemical synthesis and as a solvent in various research and industrial processes. Its physical properties, such as high boiling point and hydrophobicity, make it suitable for specific applications in organic synthesis and materials science. This technical guide provides an in-depth overview of the commercial sources, product specifications, and relevant experimental protocols for the synthesis and analysis of this compound, tailored for professionals in research and drug development.

Commercial Sources and Product Specifications

Several chemical suppliers offer this compound, primarily as n-Nonylbenzene (linear alkylbenzene) or as an isomeric mixture. The choice of supplier and product grade will depend on the specific requirements of the application, such as purity and isomer distribution. The following tables summarize the product specifications from major commercial suppliers.

Table 1: Major Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Purity | Additional Notes |

| TCI Chemicals | This compound | 1081-77-2 | >97.0% (GC)[1] | Also known as 1-Phenylnonane.[1] |

| Thermo Scientific Chemicals | n-Nonylbenzene, 97% | 1081-77-2 | ≥96.0% (GC)[2][3] | Formerly an Alfa Aesar product. |

| Sigma-Aldrich | 1-Phenylnonane | 1081-77-2 | 96% | Also known as this compound. |

Table 2: Physical and Chemical Properties of Commercial n-Nonylbenzene

| Property | TCI Chemicals | Thermo Scientific Chemicals | Sigma-Aldrich |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄[4] | C₆H₅(CH₂)₈CH₃[5] |

| Molecular Weight ( g/mol ) | 204.36 | 204.357[4] | 204.35[5] |

| Appearance | Colorless to Light yellow clear liquid[1] | Clear colorless liquid[2] | Liquid[5] |

| Purity (by GC) | >97.0%[1] | ≥96.0%[2] | 96%[5] |

| Boiling Point | 282 °C | 281°C to 283°C[4] | 282 °C (lit.)[5] |

| Density (g/mL) | 0.86 (20/20) | 0.858[4] | 0.858 g/mL at 25 °C (lit.)[5] |

| Refractive Index | 1.48 | 1.4815-1.4865 @ 20°C[2] | n20/D 1.483 (lit.)[5] |

| Flash Point | Not specified | >110°C (230°F)[4] | 110 °C - closed cup[5] |

Note: The specifications provided are based on information available on the suppliers' websites and may be subject to change. It is recommended to consult the Certificate of Analysis (CoA) for the most accurate and up-to-date information for a specific lot.

Isomer Distribution

Commercial this compound can exist as a mixture of isomers, with the nonyl group being either a linear chain (n-Nonylbenzene) or a branched chain. The products listed above are primarily n-Nonylbenzene. Branched isomers are more complex to separate and characterize, and their presence and distribution can influence the material's properties and reactivity. For applications where isomer composition is critical, it is advisable to contact the supplier for more detailed analytical information or to source specific isomers if available.

Experimental Protocols

Synthesis of n-Nonylbenzene

A common and reliable method for the laboratory-scale synthesis of n-Nonylbenzene is a two-step process involving the Friedel-Crafts acylation of benzene (B151609) with nonanoyl chloride, followed by the Clemmensen reduction of the resulting nonanophenone.

Step 1: Friedel-Crafts Acylation of Benzene with Nonanoyl Chloride

This reaction forms nonanophenone, a ketone intermediate.

-

Materials:

-

Benzene (anhydrous)

-

Nonanoyl chloride

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Hydrochloric acid (HCl, dilute aqueous solution)

-

Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add a solution of nonanoyl chloride in anhydrous dichloromethane dropwise from the dropping funnel to the stirred suspension.

-

After the addition of nonanoyl chloride, add anhydrous benzene dropwise.

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude nonanophenone.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Step 2: Clemmensen Reduction of Nonanophenone

This step reduces the ketone group of nonanophenone to a methylene (B1212753) group, yielding n-Nonylbenzene.

-

Materials:

-

Nonanophenone (from Step 1)

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-